molecular formula C17H17N3O5 B5774144 N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide

N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide

Cat. No. B5774144
M. Wt: 343.33 g/mol
InChI Key: WYZQTARUFGLRRZ-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide, also known as MNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology.

Mechanism of Action

N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide is believed to bind to the SH3 domain of Grb2 through hydrogen bonding and hydrophobic interactions. This binding induces a conformational change in Grb2, which can then interact with other proteins in the cell signaling pathway.
Biochemical and Physiological Effects
N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide has been shown to have no significant effects on cell viability or proliferation at concentrations used in lab experiments. However, it can induce a slight increase in reactive oxygen species (ROS) production, which may affect cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide is its specificity for the SH3 domain of Grb2, which allows for the detection of protein-protein interactions with high sensitivity and selectivity. However, N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide has a relatively short half-life in cells and can be rapidly metabolized, which may limit its use in certain applications.

Future Directions

There are several potential future directions for N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide research. One area of interest is the development of N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide-based probes for studying other protein-protein interactions in live cells. Another potential application is the use of N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide as a therapeutic agent for cancer treatment, as Grb2 is overexpressed in many types of cancer cells. Additionally, further studies are needed to investigate the long-term effects of N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide on cellular signaling pathways and its potential toxicity in vivo.
Conclusion
Overall, N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide is a promising chemical compound with potential applications in medicine and biotechnology. Its specificity for the SH3 domain of Grb2 makes it a useful tool for studying protein-protein interactions, and further research is needed to explore its full potential in these areas.

Synthesis Methods

N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide can be synthesized by reacting 2-methoxy-5-nitroaniline with propionyl chloride and benzoyl chloride in the presence of a base such as pyridine. The resulting product is then purified using column chromatography to obtain N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide as a white crystalline solid.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide has been studied extensively for its potential applications in medicine and biotechnology. One of the main areas of research is its use as a fluorescent probe for detecting protein-protein interactions. N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide has been shown to bind specifically to the SH3 domain of the protein Grb2, which is involved in cell signaling pathways. This binding can be detected by fluorescence resonance energy transfer (FRET) and used to study protein-protein interactions in live cells.

properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-4-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-3-16(21)18-12-6-4-11(5-7-12)17(22)19-14-10-13(20(23)24)8-9-15(14)25-2/h4-10H,3H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZQTARUFGLRRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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